molecular formula C21H18ClF3N2O3 B2834483 3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321430-06-2

3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2834483
CAS RN: 321430-06-2
M. Wt: 438.83
InChI Key: NWIXDIFDWBXSMW-XHPQRKPJSA-N
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Description

The compound “3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C21H18ClF3N2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a chlorobutanoyl group, a trifluoromethyl group, and an indolone group . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 438.83. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Modular Arene Difunctionalization

Research by Zhi Rong, M. Luo, and Xiaoming Zeng (2019) discusses the sequential transformations of unactivated C-O and C-H bonds under chromium catalysis. This process is facilitated by the use of N-benzyl-substituted imino groups, enabling the coupling of aryl groups to benzaldehydes, showcasing a method potentially relevant to modifying structures similar to the queried compound for synthesizing complex molecules (Rong et al., 2019).

Novel Heterocyclic Compounds Synthesis

A study by K. Rajkumar, P. Suman, and B. Raju (2015) presents a one-pot synthesis of novel heterocyclic compounds, emphasizing the role of trifluoro and trichloro substituents in facilitating reactions. This suggests a framework for exploring the synthesis of diverse heterocyclic structures potentially including the queried compound (Rajkumar et al., 2015).

Anticancer Agent Synthesis

Narsimha R Penthala and colleagues (2011) synthesized novel substituted indoles with potential anticancer activity. Their methodology and the structures of the compounds studied could provide insights into the design and synthesis of new therapeutic agents using the core structure of the queried compound (Penthala et al., 2011).

Antioxidant and Antimicrobial Activities

The study by A. D. Kumar and colleagues (2016) on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to the queried molecule, highlights its synthesis, crystal structure, and evaluation for antioxidant and antimicrobial activities. This research underscores the potential biological activities of related compounds, suggesting areas for further exploration with the compound (Kumar et al., 2016).

Future Directions

The compound is used for pharmaceutical testing , indicating its potential importance in drug development and medicinal chemistry. Further studies could explore its biological activity, pharmacological properties, and potential applications in medicine.

properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2O3/c1-13-7-8-17-16(10-13)19(26-30-18(28)6-3-9-22)20(29)27(17)12-14-4-2-5-15(11-14)21(23,24)25/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXDIFDWBXSMW-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CCCCl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCCl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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